Reserpine N-Oxide
Overview
Description
Reserpine N-Oxide is a derivative of reserpine, an alkaloid found in the roots of Rauwolfia serpentina and Rauwolfia vomitoria . Reserpine has been historically significant in the field of psychopharmacology due to its ability to deplete catecholamines and serotonin from central and peripheral axon terminals
Scientific Research Applications
Mechanism of Action
Target of Action
Reserpine N-Oxide, also known as Reserpin N-oxide, primarily targets the vesicular monoamine transporters (VMATs) . These transporters are responsible for the uptake of neurotransmitters like norepinephrine into storage vesicles in the presynaptic neurons .
Mode of Action
This compound acts by inhibiting the ATP/Mg2+ pump that is responsible for sequestering neurotransmitters into storage vesicles located in the presynaptic neuron .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the catecholaminergic pathway . By inhibiting the ATP/Mg2+ pump, this compound disrupts the storage of neurotransmitters, leading to their depletion from central and peripheral axon terminals . This affects the normal functioning of the catecholaminergic pathway, which plays a crucial role in controlling heart rate, force of cardiac contraction, and peripheral resistance .
Result of Action
The primary result of this compound’s action is the depletion of catecholamines from peripheral sympathetic nerve endings . This leads to a reduction in the substances that are normally involved in controlling heart rate, force of cardiac contraction, and peripheral resistance .
Safety and Hazards
Reserpine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may damage the unborn child and may cause cancer . It is harmful if swallowed, in contact with skin or if inhaled . It is advised to obtain special instructions before use and do not handle until all safety precautions have been read and understood .
Future Directions
In the quest for novel medications, researchers have kept on studying nature to unearth beneficial plant species with medicinal qualities that may cure various diseases and disorders . The current review thoroughly covers different non-conventional or in vitro–mediated biotechnological methods adopted for pilot-scale as well as large-scale production of reserpine from Rauvolfia spp . This review further analyses the unexplored and cutting-edge biotechnological tools and techniques to alleviate reserpine production .
Preparation Methods
The preparation of Reserpine N-Oxide typically involves the oxidation of reserpine. One common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the product . Industrial production methods may involve similar oxidation processes but on a larger scale, with additional steps for purification and quality control .
Chemical Reactions Analysis
Reserpine N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert this compound back to reserpine or other reduced forms.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used.
Comparison with Similar Compounds
Reserpine N-Oxide can be compared to other similar compounds, such as:
Perakine N⁴-oxide: Isolated from Alstonia yunnanensis, known for its selective cyclooxygenase-2 inhibition.
Raucaffrinoline N⁴-oxide: Another indole alkaloid with anti-inflammatory properties.
Vinorine N⁴-oxide: Exhibits similar pharmacological activities and is also derived from plant sources.
This compound is unique due to its specific mechanism of action and its historical significance in psychopharmacology research.
Properties
IUPAC Name |
methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-13-oxido-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-13-ium-19-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N2O10/c1-39-19-7-8-20-21-9-10-35(38)16-18-13-27(45-32(36)17-11-25(40-2)30(42-4)26(12-17)41-3)31(43-5)28(33(37)44-6)22(18)15-24(35)29(21)34-23(20)14-19/h7-8,11-12,14,18,22,24,27-28,31,34H,9-10,13,15-16H2,1-6H3/t18-,22+,24-,27-,28+,31+,35?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKGMHQUKPFVFT-DMUFBCNISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(CC2C[N+]3(CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)[O-])OC(=O)C6=CC(=C(C(=C6)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H](C[C@@H]2C[N+]3(CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)[O-])OC(=O)C6=CC(=C(C(=C6)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40N2O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.